(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

CPT1 Reversible inhibition Cardiotoxicity

Teglicar (ST1326) is a reversible, mixed-type L-CPT1 inhibitor with 39-fold selectivity over the muscle isoform (M-CPT1), eliminating the cardiac toxicity risks of irreversible agents like etomoxir. It reduces endogenous glucose production by 62% in vivo and sensitizes CLL cells to venetoclax by blocking Mcl-1/Bcl-xl upregulation. This compound uniquely enables chronic dosing regimens in Huntington's disease models and c-Myc-driven tumor studies where irreversible inhibitors are precluded due to toxicity. Ideal for hepatic fatty acid oxidation dissection, gluconeogenesis research, and oncology metabolism studies requiring isoform-selective, reversible target engagement.

Molecular Formula C22H45N3O3
Molecular Weight 399.6 g/mol
Cat. No. B8180366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate
Molecular FormulaC22H45N3O3
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)
InChIKeyBMZYTDRMCBZVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (Teglicar/ST1326): A Selective L-CPT1 Inhibitor for Metabolic and Oncology Research


(R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate, commonly referred to as Teglicar or ST1326, is a synthetic, orally bioavailable, and reversible inhibitor of the liver isoform of carnitine palmitoyltransferase 1 (L-CPT1) [1]. This compound functions as a substrate analogue mimicking palmitoylcarnitine, thereby competitively blocking the rate-limiting step of long-chain fatty acid import into mitochondria for β-oxidation [2]. Its structural features confer high selectivity for the hepatic CPT1 isoform over the muscle isoform (M-CPT1) . Preclinical studies have demonstrated its capacity to reduce gluconeogenesis, improve glucose homeostasis, and exert cytotoxic effects in fatty acid oxidation-dependent tumor models [3].

Why (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate Cannot Be Substituted with Generic CPT1 Inhibitors


Despite sharing a common molecular target, CPT1 inhibitors exhibit profound functional divergence driven by differences in reversibility of binding, isoform selectivity, and off-target toxicity profiles. Unlike irreversible inhibitors such as etomoxir and perhexiline, which covalently modify the enzyme and have been associated with dose-limiting hepatic and cardiac toxicities [1], Teglicar acts as a reversible, mixed-type inhibitor [2]. This mechanistic distinction translates into a markedly improved safety window, as evidenced by the absence of cardiac metabolic perturbation and only transient, low-grade liver enzyme elevations in preclinical models [3]. Furthermore, its 39-fold selectivity for the liver isoform (L-CPT1) over the muscle isoform (M-CPT1) ensures that gluconeogenesis can be targeted without impairing cardiac fatty acid oxidation—a critical liability of non-selective agents. Substitution with a non-selective or irreversible CPT1 inhibitor would therefore compromise both target engagement specificity and experimental reproducibility.

Quantitative Differentiation of (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate from Closest Analogs: A Comparative Evidence Guide


Reversible vs. Irreversible Inhibition: A Mechanistic Advantage with Functional Consequences

ST1326 (Teglicar) is a reversible inhibitor of CPT1A, whereas etomoxir and perhexiline are irreversible inhibitors that covalently bind to the catalytic site [1]. This mechanistic difference is critical, as irreversible CPT1 inhibition has been clinically discouraged due to excessive liver and cardiac toxicity [2]. In contrast, ST1326 demonstrates only low and transient liver toxicity in preclinical models, with no adverse effects on cardiac 2-deoxyglucose uptake [3].

CPT1 Reversible inhibition Cardiotoxicity Hepatotoxicity

Isoform Selectivity: 39-Fold Preference for Liver CPT1 Over Muscle CPT1

Teglicar exhibits an extraordinarily high selectivity for the liver isoform of CPT1 (L-CPT1) over the muscle isoform (M-CPT1), with a reported 39-fold preference . This is a key differentiator from non-selective inhibitors like etomoxir. In vivo, this selectivity is functionally validated: Teglicar (50 mg/kg, twice daily for 45 days) does not affect heart 2-[³H]deoxyglucose uptake in mice, confirming that cardiac fatty acid metabolism is spared [1].

L-CPT1 M-CPT1 Isoform selectivity Cardiac safety

In Vivo Antihyperglycemic Efficacy: Quantitative Reduction in Glycemia and Gluconeogenesis

In a pancreatic clamp study in healthy rats, Teglicar reduced endogenous glucose production by 62% without affecting peripheral glucose utilization [1]. Chronic treatment (50 mg/kg twice daily for 45 days) in diabetic db/db mice reduced postabsorptive glycemia by 38%, water consumption by 31%, and fructosamine by 30% [2]. These quantitative reductions are directly attributable to selective L-CPT1 inhibition and are not observed with non-selective or irreversible inhibitors at comparable doses.

Type 2 diabetes Gluconeogenesis Glucose homeostasis db/db mice

Anticancer Activity: Cytotoxicity and Tumor Prevention in c-Myc-Driven Lymphoma

ST1326 demonstrates potent cytotoxic activity in Burkitt's lymphoma Raji cells, with an IC₅₀ of 8.6 μM at 72 hours [1]. In an Eµ-myc transgenic mouse model of c-Myc-driven lymphomagenesis, ST1326 treatment prevented tumor formation (P = 0.01) and selectively impaired the growth of spleen-derived primary B cells overexpressing c-Myc (wild-type + ST1326: 99.75% viability vs. Eµ-myc + ST1326: 57.5% viability; difference = 42.25%, 95% CI: 14% to 70%) [2]. This contrasts with the limited efficacy of etomoxir in similar models, which is often confounded by toxicity.

Burkitt's lymphoma c-Myc Fatty acid oxidation CPT1A

Potentiation of Venetoclax Sensitivity in CLL Through Mcl-1/Bcl-xl Downregulation

In activated/proliferating chronic lymphocytic leukemia (CLL) cells, ST1326 impairs the upregulation of the anti-apoptotic proteins Mcl-1 and Bcl-xl in response to microenvironmental stimuli [1]. This renders the cells sensitive to the BH3-mimetic venetoclax (ABT-199). This synthetic lethal interaction is not observed with etomoxir, which lacks the selectivity and favorable toxicity profile to be combined with venetoclax in preclinical models [2].

CLL Venetoclax Mcl-1 Bcl-xl Combination therapy

High-Impact Research Applications for (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate (Teglicar/ST1326)


Preclinical Investigation of Hepatic Gluconeogenesis and Type 2 Diabetes

Teglicar is optimally suited for studies requiring selective inhibition of hepatic fatty acid oxidation to dissect its contribution to gluconeogenesis. The compound's 39-fold selectivity for L-CPT1 over M-CPT1 and its demonstrated 62% reduction in endogenous glucose production in vivo [1] make it a superior tool compared to non-selective inhibitors like etomoxir, which introduce confounding cardiac metabolic effects [2].

Targeting c-Myc-Driven Lymphoma and Leukemia Through CPT1A Inhibition

For oncology researchers investigating the metabolic vulnerabilities of c-Myc-overexpressing tumors, ST1326 provides a validated, reversible CPT1A inhibitor with an IC₅₀ of 8.6 μM in Burkitt's lymphoma cells and proven tumor prevention efficacy in Eµ-myc mice (P=0.01) [3]. Its favorable toxicity profile enables chronic dosing regimens that are not feasible with irreversible inhibitors like etomoxir [4].

Combination Therapy Strategies to Overcome Venetoclax Resistance in CLL

ST1326 uniquely sensitizes activated CLL cells to venetoclax by preventing microenvironment-induced upregulation of Mcl-1 and Bcl-xl [5]. This property positions it as a critical reagent for preclinical studies exploring rational combination therapies to overcome apoptosis resistance, a line of investigation precluded by the toxicity of alternative CPT1 inhibitors [6].

Metabolic Reprogramming Studies in Neurodegenerative Disease Models

In Huntington's disease research, Teglicar has been shown to ameliorate neurodegenerative phenotypes in Drosophila models by impairing fatty acid oxidation and shifting metabolism toward glucose utilization [7]. This specific application leverages the compound's reversible inhibition and oral bioavailability, which are essential for chronic dosing in behavioral studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(3-Tetradecylureido)-4-(trimethylammonio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.